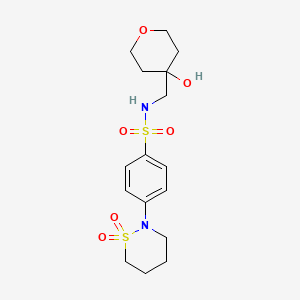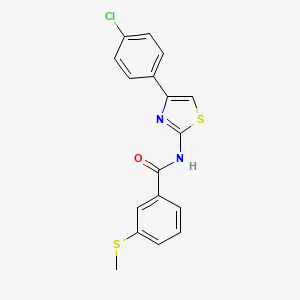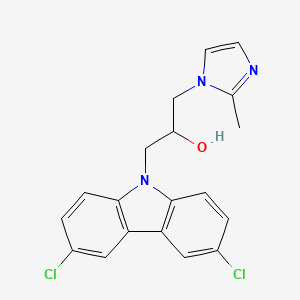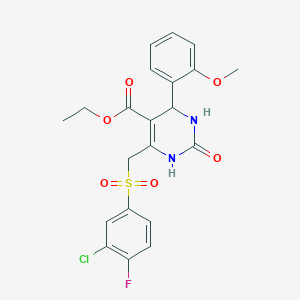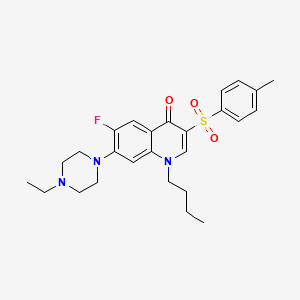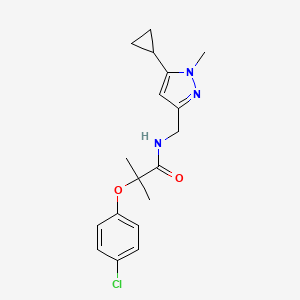
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H22ClN3O2 and its molecular weight is 347.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Pollution Mitigation :
- A study by Soliman, Hamed, Lee, & Sayed (2019) investigated the antioxidant properties of a pyrazolecarboxamide derivative in African catfish exposed to lead nitrate. The derivative showed potent antioxidant activity, suggesting its utility in minimizing the effects of lead toxicity.
Molecular Interaction Studies :
- Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a CB1 cannabinoid receptor antagonist. This study, detailed in Journal of Medicinal Chemistry, provides insights into the binding interactions of such compounds with cannabinoid receptors.
Synthesis for Medicinal Applications :
- Research by Katariya, Vennapu, & Shah (2021) focused on synthesizing novel compounds incorporating pyrazole for potential use as anticancer and antimicrobial agents.
Pharmacological Research :
- A study conducted by Tsvetanova, Kessiova, Alexandrova, Petrov, Kirkova, & Todorov (2006) examined the effects of CB1 receptor ligands, including a compound similar to the one , on lipid peroxidation and antioxidant defense systems in rats. This research is pertinent for understanding the physiological impacts of these compounds.
Drug Design and Computational Studies :
- The work by Singh, Tomar, Das, & Singh (2009) on the rational design and synthesis of pyrazole derivatives demonstrates the importance of computational prediction in drug development.
Antibacterial and Antifungal Research :
- A study by Limban, Nuță, Missir, Roman, Cǎproiu, Dumitrascu, Pintilie, Stefaniu, Chifiriuc, Popa, Zarafu, Arsene, Dinu Pirvu, Udeanu, & Papacocea (2020) focused on synthesizing new derivatives for antimicrobial activity against various microbial cells, demonstrating the potential of these compounds in combating microbial resistance.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,24-15-8-6-13(19)7-9-15)17(23)20-11-14-10-16(12-4-5-12)22(3)21-14/h6-10,12H,4-5,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQVZXFCYGJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN(C(=C1)C2CC2)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)
![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)


